molecular formula C16H18BrN3 B2971462 4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline CAS No. 22700-62-5

4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B2971462
CAS No.: 22700-62-5
M. Wt: 332.245
InChI Key: LDBYWLHTEGDQDL-VHEBQXMUSA-N
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Description

4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer and covalent bonding with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)diazenyl]-N,N-diethylaniline
  • 4-[(4-fluorophenyl)diazenyl]-N,N-diethylaniline
  • 4-[(4-nitrophenyl)diazenyl]-N,N-diethylaniline

Uniqueness

4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and physical properties. The bromine atom can participate in various substitution reactions, making the compound versatile for different applications .

Properties

IUPAC Name

4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBYWLHTEGDQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037533
Record name 4-[(4-Bromophenyl)diazenyl]-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22700-62-5
Record name 4-[(4-Bromophenyl)diazenyl]-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-BROMOPHENYLAZO)-N,N-DIETHYLANILINE
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